molecular formula C14H22N4O3 B8398682 4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-nitroaniline

4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-nitroaniline

Cat. No. B8398682
M. Wt: 294.35 g/mol
InChI Key: RXYYDMZNSYICSQ-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

A 100 mL flask was charged with 4-(3-bromopropoxy)-2-nitroaniline (2.2 g, 8.02 mmol) and 4-methylpiperazine (10 mL) and stirred at 100° C. The reaction was monitored by LCMS and complete in 30 minutes. The reaction mixture was treated with water (100 mL) and sonicated in an ultrasonic bath. The resulting solid were filtered off and dried under reduced pressure to give 1.5 g of 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-nitroaniline (60% yield). MS (EI): 295 (MH+).
Name
4-(3-bromopropoxy)-2-nitroaniline
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=1.[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>O>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([CH2:2][CH2:3][CH2:4][O:5][C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
4-(3-bromopropoxy)-2-nitroaniline
Quantity
2.2 g
Type
reactant
Smiles
BrCCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sonicated in an ultrasonic bath
FILTRATION
Type
FILTRATION
Details
The resulting solid were filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(CC1)CCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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